

L-Guluronic acid sodium salt basic properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Guluronic acid sodium salt*

Cat. No.: *B15554337*

[Get Quote](#)

An In-depth Technical Guide to **L-Guluronic Acid Sodium Salt**: Core Properties and Applications

Introduction

L-Guluronic acid, a monosaccharide and the C5 epimer of D-mannuronic acid, is a fundamental component of alginic acid, a biopolymer synthesized by brown algae and some bacteria. While not commonly found as an isolated monosaccharide in nature, its properties within the alginate polymer are of significant interest to researchers, scientists, and professionals in drug development. The sodium salt of L-Guluronic acid is the neutralized form of the carboxylic acid, and its characteristics are intrinsically linked to its polymeric origin. This guide provides a comprehensive overview of the core properties of L-Guluronic acid and its sodium salt, with a focus on its role within alginates, experimental methodologies, and biological significance.

Physicochemical Properties of L-Guluronic Acid

The fundamental properties of L-Guluronic acid are crucial for understanding the behavior of its sodium salt and its polymeric form, alginate.

Property	Value
Chemical Formula	C6H10O7
Molecular Weight	194.14 g/mol
IUPAC Name	(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
CAS Number	1986-16-9
Physical State	Solid
Solubility	Soluble in water

Source and Structure: The Alginate Polymer

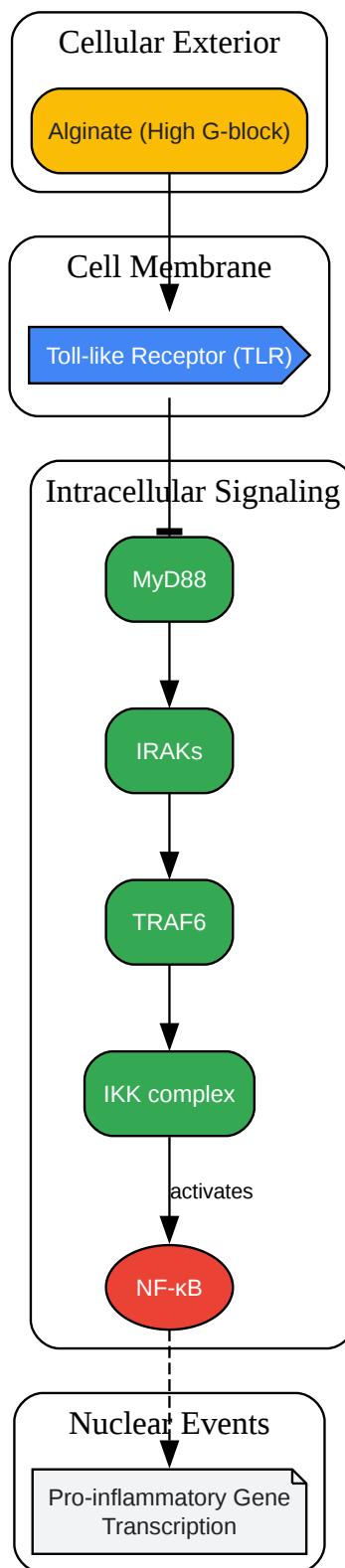
L-Guluronic acid is primarily obtained from the hydrolysis of alginic acid. Alginic acid is a linear copolymer composed of blocks of (1-4)-linked β -D-mannuronic acid (M) and α -L-guluronic acid (G) residues. The arrangement of these monomers can vary, leading to regions of repeating M-blocks (MM-blocks), repeating G-blocks (GG-blocks), and alternating M and G blocks (MG-blocks). The ratio and distribution of M and G blocks significantly influence the physicochemical properties of the alginate, such as its viscosity, gel-forming ability, and biological activity.

The GG-blocks are particularly important for the gelling properties of alginate in the presence of divalent cations like Ca²⁺. The chair-like conformation of the L-guluronic acid residues allows for the formation of a "buckled" structure that effectively binds these cations, leading to the formation of a stable gel matrix. This property is extensively utilized in drug delivery, tissue engineering, and food science.

Workflow for Alginate Extraction and Hydrolysis

The extraction of alginate from brown algae and the subsequent hydrolysis to obtain L-guluronic acid is a multi-step process.

[Click to download full resolution via product page](#)


Caption: Workflow for alginate extraction and subsequent hydrolysis to yield L-Guluronic acid.

Biological Role and Signaling

While L-Guluronic acid itself is not known to have a direct signaling role, the polymeric form, particularly alginates with high G-block content, has demonstrated various biological activities. These alginates are recognized by the immune system and can modulate immune responses. For instance, alginates can be recognized by Toll-like receptors (TLRs) on the surface of immune cells, such as macrophages and dendritic cells.

Alginate Recognition by Immune Cells

Upon recognition, a signaling cascade is initiated, leading to the activation of transcription factors like NF- κ B and the subsequent production of pro-inflammatory cytokines.

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of alginate recognition by an immune cell via TLRs.

Experimental Protocols

Determination of M/G Ratio in Alginate by ^1H NMR Spectroscopy

Objective: To determine the molar ratio of D-mannuronic acid (M) and L-guluronic acid (G) in an alginate sample.

Materials:

- Alginate sample
- D_2O (Deuterium oxide)
- NMR spectrometer (400 MHz or higher)

Methodology:

- **Sample Preparation:** Dissolve 10-20 mg of the sodium alginate sample in 1 mL of D_2O . To reduce the viscosity and improve spectral resolution, the sample can be partially hydrolyzed by mild acid treatment (e.g., 0.1 M HCl at 80°C for 1 hour) followed by neutralization and lyophilization.
- **NMR Analysis:** Acquire the ^1H NMR spectrum of the dissolved sample at an elevated temperature (e.g., 80-90°C) to further reduce viscosity and sharpen the signals.
- **Spectral Integration:** Integrate the signals corresponding to the anomeric protons of the M and G residues.
 - The anomeric proton of guluronic acid (G-1) typically appears around 5.0-5.1 ppm.
 - The anomeric proton of mannuronic acid (M-1) and the H-5 of alternating G residues (GM-5) appear in a complex region around 4.6-4.8 ppm.
- **Calculation:** The M/G ratio can be calculated from the integrated areas of the respective peaks. The fraction of G-residues (FG) can be determined from the integral of the G-1 peak, and the fraction of M-residues (FM) can be subsequently calculated ($\text{FM} = 1 - \text{FG}$).

Circular Dichroism (CD) Spectroscopy for Alginate Composition

Objective: To qualitatively and quantitatively analyze the M and G content of alginates.

Materials:

- Alginate sample
- Deionized water
- CD spectropolarimeter

Methodology:

- Sample Preparation: Prepare a dilute aqueous solution of the alginate sample (e.g., 0.1 mg/mL).
- CD Measurement: Record the CD spectrum of the solution in the far-UV region (typically 190-250 nm).
- Data Analysis: The CD spectra of M- and G-rich alginates exhibit distinct characteristics.
 - Poly-M alginates show a negative band around 200 nm and a positive band around 215 nm.
 - Poly-G alginates show a positive band around 200 nm and a negative band around 230 nm.
- Quantification: By using reference spectra of pure poly-M and poly-G, the M/G ratio of an unknown sample can be estimated through deconvolution of its CD spectrum.

L-Guluronic Acid Sodium Salt: Deduced Properties

Direct experimental data for isolated **L-Guluronic acid sodium salt** is not widely available. However, its properties can be inferred from the known chemistry of L-Guluronic acid and the behavior of sodium carboxylates.

Property	Deduced Value/Characteristic
Chemical Formula	C ₆ H ₉ NaO ₇
Molecular Weight	216.12 g/mol
Physical State	Likely a white to off-white crystalline or amorphous solid
Solubility	Expected to be highly soluble in water
pH of Aqueous Solution	Slightly basic due to the hydrolysis of the guluronate anion
Hygroscopicity	Likely to be hygroscopic

Conclusion

L-Guluronic acid sodium salt, while not a commonly isolated compound, is a critical component of alginates that dictates many of their commercially and biologically important properties. An understanding of its fundamental chemistry, particularly in the context of the alginate polymer, is essential for researchers and developers in fields ranging from immunology to materials science. The methodologies outlined in this guide provide a starting point for the characterization of materials containing L-Guluronic acid, and the elucidation of its biological roles continues to be an active area of research.

- To cite this document: BenchChem. [L-Guluronic acid sodium salt basic properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15554337#l-guluronic-acid-sodium-salt-basic-properties\]](https://www.benchchem.com/product/b15554337#l-guluronic-acid-sodium-salt-basic-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com